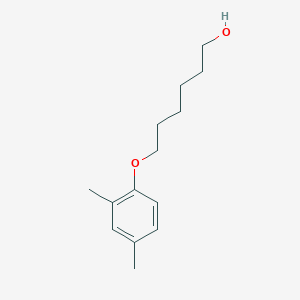

6-(2,4-Dimethylphenoxy)hexan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

6-(2,4-dimethylphenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-12-7-8-14(13(2)11-12)16-10-6-4-3-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEYMQWIXBYCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCCCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of hexan-1-ol derivatives are highly sensitive to substituent variations. Key comparisons include:

Key Observations :

- Bioactivity: The 2,4-dimethylphenoxy group in 6-(2,4-Dimethylphenoxy)hexan-1-ol confers anticonvulsant-analgesic properties, likely due to enhanced receptor binding via aromatic π-π interactions and steric effects . In contrast, dichloropyrimidinyl-substituted analogs (e.g., compound 8a) show kinase inhibition, attributed to halogen-mediated hydrogen bonding .

- Lipophilicity: Phenyl-substituted derivatives (e.g., 6-Phenylhexan-1-ol) exhibit higher logP values (~4.5) compared to dimethylphenoxy analogs (logP ~3.8), impacting their membrane permeability .

- Synthetic Utility: Compounds like 6-[(4-vinylbenzyl)oxy]hexan-1-ol are key monomers in photo-responsive polymers, where the vinyl group enables crosslinking .

Pharmacological Profiles

- Anticonvulsant Activity: 6-(2,4-Dimethylphenoxy)hexan-1-ol (compound 21 in ) demonstrates an ED₅₀ of 21 mg/kg in rodent models, outperforming 2,3-dimethylphenoxy analogs (ED₅₀: 27–35 mg/kg). This suggests that para-methyl positioning optimizes steric compatibility with target receptors .

- Toxicity: Chlorinated derivatives (e.g., 8a) may pose higher toxicity risks due to metabolic generation of reactive intermediates, whereas dimethylphenoxy analogs show favorable safety margins .

Physicochemical Properties

- Solubility: The hydroxyl group in 6-(2,4-Dimethylphenoxy)hexan-1-ol improves aqueous solubility (≈15 mg/L) compared to fully alkylated analogs like 6-Methylheptan-1-ol (<5 mg/L) .

- Thermal Stability: Phenolic ethers generally exhibit higher thermal stability (decomposition >200°C) than ester-linked analogs (e.g., hexan-6-olide, decomposition at ~150°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2,4-Dimethylphenoxy)hexan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Substitution Reactions : React 2,4-dimethylphenol with a hexanol derivative (e.g., 6-bromohexan-1-ol) under alkaline conditions (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution. Control temperature (80–120°C) and solvent polarity (e.g., DMF or acetone) to minimize side reactions .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Monitor reaction progress via TLC or GC-MS .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Purity can be verified via HPLC (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing 6-(2,4-Dimethylphenoxy)hexan-1-ol?

- Methodology :

- NMR Analysis : Use - and -NMR to confirm the phenolic ether linkage (δ 6.5–7.2 ppm for aromatic protons) and hydroxyl group (δ 1.5–2.0 ppm, broad). Compare with databases for structural validation .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to determine molecular ion peaks (e.g., [M+H]⁺ at m/z 236.2) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (O-H stretch at 3200–3600 cm⁻¹, C-O-C at 1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-(2,4-Dimethylphenoxy)hexan-1-ol across studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls, incubation times) to isolate compound-specific effects .

- Orthogonal Assays : Validate results using complementary techniques (e.g., in vitro enzyme inhibition assays vs. in vivo models) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in IC₅₀ values or dose-response curves .

Q. What theoretical frameworks explain the compound’s reactivity in organocatalytic or enzymatic systems?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electron density distribution, focusing on the steric hindrance of the 2,4-dimethylphenyl group and its impact on nucleophilic attack .

- Kinetic Studies : Perform time-resolved experiments to determine rate constants for oxidation/reduction pathways. Compare with analogs lacking methyl groups to isolate steric/electronic effects .

Q. How can the compound’s structure-activity relationship (SAR) guide the design of derivatives with enhanced selectivity?

- Methodology :

- SAR Profiling : Synthesize derivatives with modified phenoxy substituents (e.g., halogenation) or alkyl chain lengths. Test bioactivity in target systems (e.g., antimicrobial or anti-inflammatory assays) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Prioritize derivatives with improved binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.